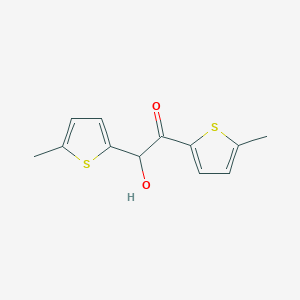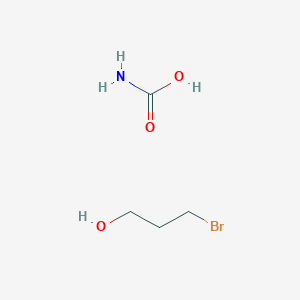
Carbamic acid--3-bromopropan-1-ol (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid–3-bromopropan-1-ol (1/1) is a compound that combines carbamic acid and 3-bromopropan-1-ol Carbamic acid is an organic compound with the formula NH2COOH, while 3-bromopropan-1-ol is a brominated alcohol with the formula C3H7BrO
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid–3-bromopropan-1-ol typically involves the reaction of carbamic acid with 3-bromopropan-1-ol under controlled conditions. One common method is to react carbamic acid with 3-bromopropan-1-ol in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of carbamic acid–3-bromopropan-1-ol may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Carbamic acid–3-bromopropan-1-ol can undergo various chemical reactions, including:
Oxidation: The brominated alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary amines or alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: 3-bromo-1-propanal or 3-bromo-1-propanoic acid.
Reduction: 3-aminopropanol or 1-propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Carbamic acid–3-bromopropan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential as a biochemical reagent in enzyme studies and protein modification.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
作用機序
The mechanism of action of carbamic acid–3-bromopropan-1-ol involves its interaction with molecular targets through its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the carbamic acid moiety can form hydrogen bonds and interact with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-Chloropropan-1-ol: Similar structure but with a chlorine atom instead of bromine.
3-Iodopropan-1-ol: Similar structure but with an iodine atom instead of bromine.
3-Fluoropropan-1-ol: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
Carbamic acid–3-bromopropan-1-ol is unique due to the presence of both carbamic acid and brominated alcohol functional groups. This combination allows for a wide range of chemical reactivity and potential applications in various fields. The bromine atom provides a site for nucleophilic substitution, while the carbamic acid moiety can interact with biological molecules, making it a versatile compound for research and industrial use.
特性
CAS番号 |
674290-93-8 |
|---|---|
分子式 |
C4H10BrNO3 |
分子量 |
200.03 g/mol |
IUPAC名 |
3-bromopropan-1-ol;carbamic acid |
InChI |
InChI=1S/C3H7BrO.CH3NO2/c4-2-1-3-5;2-1(3)4/h5H,1-3H2;2H2,(H,3,4) |
InChIキー |
AGOQLZQROQDWGZ-UHFFFAOYSA-N |
正規SMILES |
C(CO)CBr.C(=O)(N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


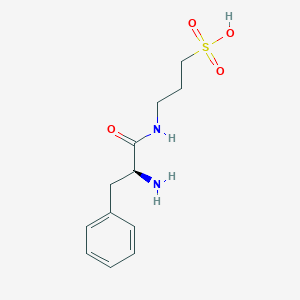
![1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 2-iodo-4-methyl-3-(3-pyridinyl)-](/img/structure/B12528543.png)
![Tributyl[5-methyl-2-(phenylethynyl)[1,1'-biphenyl]-4-yl]stannane](/img/structure/B12528545.png)

![2-{2-[(2-Ethylhexanoyl)oxy]ethoxy}ethyl benzoate](/img/structure/B12528568.png)
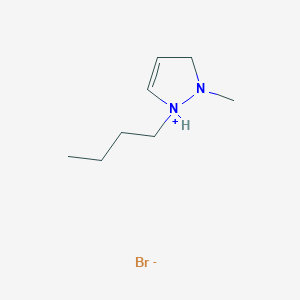
![N,N-Dibutyl[bis(dibutylamino)]methaniminium iodide](/img/structure/B12528581.png)

![3-{[1-(4-Iodophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B12528588.png)
![(1R)-1-[4-(Benzyloxy)phenyl]ethane-1,2-diol](/img/structure/B12528590.png)

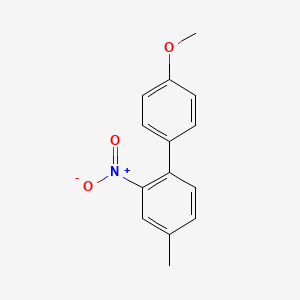
![N-{4-[2-(Diethylamino)ethyl]-2,5-dimethylphenyl}acetamide](/img/structure/B12528614.png)
